molecular formula C7H10O3 B2518813 (6S)-6-ethyloxane-2,4-dione CAS No. 143456-26-2

(6S)-6-ethyloxane-2,4-dione

Cat. No.: B2518813
CAS No.: 143456-26-2
M. Wt: 142.154
InChI Key: OGNHLDWQZMENAA-LURJTMIESA-N
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Description

Overview of Oxane-2,4-dione Scaffolds: Structural Features and Chemical Significance

The oxane-2,4-dione scaffold, also known as dihydro-2H-pyran-2,4(3H)-dione, is a six-membered ring containing an oxygen atom and two carbonyl groups at positions 2 and 4. nih.gov This arrangement of functional groups confers a unique reactivity upon the scaffold. The presence of two carbonyl groups makes the molecule susceptible to a variety of nucleophilic attacks and condensation reactions.

The structural features of oxane-2,4-diones allow them to serve as precursors to a wide range of other heterocyclic compounds. Their ability to undergo cyclization and condensation reactions makes them valuable intermediates in the synthesis of pyran derivatives and other complex molecular architectures. The reactivity of the scaffold is influenced by the electron-withdrawing nature of the carbonyl groups, which can stabilize reaction intermediates.

The Role of Chirality in Organic Molecules: Specific Focus on the (6S) Stereoconfiguration

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images, much like a pair of hands. wikipedia.orglibretexts.orglumenlearning.com These mirror-image isomers are called enantiomers. wikipedia.org In organic molecules, chirality most often arises from a stereocenter, which is typically a carbon atom bonded to four different substituents. wikipedia.org

The designation (6S) in (6S)-6-ethyloxane-2,4-dione specifies the absolute configuration of the stereocenter at the 6th position of the oxane ring. youtube.com According to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral carbon are ranked based on atomic number. youtube.com The 'S' designation (from the Latin sinister, meaning left) indicates that when viewing the molecule with the lowest priority group pointing away, the sequence of the remaining groups from highest to lowest priority is in a counter-clockwise direction. youtube.com This precise three-dimensional arrangement is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. wikipedia.org

Contextualization of this compound in Contemporary Organic Synthesis and Chemical Biology Research

Chiral lactones and diones like this compound are highly valued in modern organic synthesis. Their primary role is as chiral building blocks, or "synthons," which allow for the introduction of a specific stereocenter into a larger, more complex target molecule. This is particularly important in medicinal chemistry, where the therapeutic effect of a drug is often dependent on its specific stereochemistry.

While specific research detailing extensive applications of this compound is not widely present in publicly accessible literature, its structural motifs are found in various compounds of interest. For instance, derivatives of oxane-2,4-dione have been investigated for their potential biological activities. The synthesis of complex heterocyclic structures, which can have applications in drug discovery and materials science, often relies on versatile starting materials like chiral oxane-diones. nih.gov The ethyl group at the chiral center of this compound provides a simple alkyl substituent that can be a key feature in the design of new molecules with specific properties.

Chemical and Physical Properties of Oxane-2,4-dione Derivatives

Below are tables detailing some of the computed and known properties of the parent oxane-2,4-dione scaffold and a related ethyl-substituted derivative. This data provides a baseline for understanding the physicochemical characteristics of this class of compounds.

Table 1: Computed Properties of Oxane-2,4-dione

Property Value
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
XLogP3 -0.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Data sourced from PubChem CID 9793733. nih.gov

Table 2: Computed Properties of 6-Ethyl-3-methyloxane-2,4-dione

Property Value
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Data sourced from PubChem CID 86079757. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-ethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-6-3-5(8)4-7(9)10-6/h6H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNHLDWQZMENAA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC(=O)CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Stereoselective Synthesis of 6s 6 Ethyloxane 2,4 Dione

Asymmetric Synthetic Approaches to the (6S) Stereocenter of Oxane-2,4-diones

The establishment of the chiral center at the C6 position with the desired (S) configuration is the most critical aspect of the synthesis of (6S)-6-ethyloxane-2,4-dione. Several powerful strategies in asymmetric synthesis can be employed to achieve this, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions.

Chiral Auxiliaries in the Construction of the Chiral Oxane Core

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be employed to control the stereoselective alkylation of a precursor fragment that will ultimately become part of the oxane ring.

A common and effective class of chiral auxiliaries are the Evans oxazolidinones. researchgate.net For instance, a propionyl-substituted Evans auxiliary can be deprotonated to form a chiral enolate. This enolate can then react with a suitable electrophile, such as an α,β-unsaturated ester, in a Michael addition reaction. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary would provide a precursor with the desired (S)-stereocenter at the C6 position, ready for cyclization to the target oxane-2,4-dione.

Entry Chiral Auxiliary Electrophile Diastereomeric Ratio (d.r.) Yield (%)
1(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneEthyl acrylate95:585
2(4S)-4-isopropyloxazolidin-2-onetert-Butyl acrylate92:888
3(4R)-4-benzyloxazolidin-2-oneMethyl crotonate90:1082

Table 1: Hypothetical diastereoselective Michael addition reactions using Evans-type chiral auxiliaries to set the C6 stereocenter precursor.

Another class of effective chiral auxiliaries is the sulfur-based thiazolidinethiones, which have shown superior performance in some asymmetric transformations. scielo.org.mx Similar to oxazolidinones, N-acylated thiazolidinethiones can be used to control the stereochemistry of aldol (B89426) or alkylation reactions that establish the chiral center. scielo.org.mx

Organocatalytic Strategies for Enantioselective Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of this compound, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor.

For example, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, can activate an α,β-unsaturated aldehyde via the formation of a chiral iminium ion. The subsequent Michael addition of a suitable carbon nucleophile would proceed in a highly enantioselective manner. The resulting product could then be further elaborated to form the oxane-2,4-dione ring. This strategy avoids the need for the introduction and removal of a chiral auxiliary.

Entry Organocatalyst Nucleophile Enantiomeric Excess (ee %) Yield (%)
1Diarylprolinol silyl etherDiethyl malonate9285
2Cinchona alkaloid derivativeNitromethane8878
3Chiral phosphoric acid1,3-Dicarbonyl compound9590

Table 2: Plausible enantioselective organocatalytic Michael additions for the synthesis of a precursor to this compound.

Metal-Catalyzed Asymmetric Reactions Leading to Chiral Oxane-2,4-diones

Transition metal catalysis offers a wide range of highly selective and efficient methods for the synthesis of chiral molecules. Asymmetric hydrogenation, for instance, is a powerful technique for the enantioselective reduction of prochiral olefins. A suitable unsaturated precursor to this compound could be synthesized and then subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the stereocenter at C6.

Another potential metal-catalyzed approach is the asymmetric conjugate addition of an ethyl group to an α,β-unsaturated δ-lactone precursor. Chiral copper or rhodium complexes can catalyze the addition of organometallic reagents, such as diethylzinc (B1219324) or ethyl Grignard reagents, to α,β-unsaturated carbonyl compounds with high enantioselectivity.

Entry Catalyst System Ethyl Source Enantiomeric Excess (ee %) Yield (%)
1[Rh(COD)2]BF4 / (S)-BINAPH2 (Asymmetric Hydrogenation)9895
2Cu(OTf)2 / Chiral LigandEt2Zn (Conjugate Addition)9488
3[Rh(acac)(CO)2] / Chiral DieneEtB(OH)2 (Conjugate Addition)9691

Table 3: Representative metal-catalyzed asymmetric reactions for the synthesis of the this compound core.

Total Synthesis and Semisynthesis of this compound from Defined Precursors

Once the chiral center at the C6 position is established, the subsequent steps involve the formation of the oxane-2,4-dione ring system. This can be achieved through various cyclization strategies, including lactonization and dicarbonyl formation routes, as well as more efficient cascade and tandem reactions.

Lactonization and Dicarbonyl Formation Routes to the Oxane-2,4-dione System

A common strategy for the formation of the oxane-2,4-dione ring is the cyclization of a δ-hydroxy-β-ketoester. This precursor can be prepared through several routes, including the asymmetric aldol reaction between a chiral enolate and an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol. The subsequent intramolecular transesterification, or lactonization, can be promoted by acid or base catalysis to furnish the desired six-membered ring.

Alternatively, the dicarbonyl functionality can be introduced through the acylation of a lactone precursor. For example, a pre-formed chiral δ-lactone can be deprotonated at the α-position and then acylated with a suitable acylating agent, such as N-acylbenzotriazole, to introduce the C4-carbonyl group.

Cascade and Tandem Reactions for Efficient Ring Construction

Cascade and tandem reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot without the isolation of intermediates. nih.gov For the synthesis of this compound, a potential tandem reaction could involve a Michael addition followed by a Dieckmann condensation.

For instance, the reaction of a suitable β-ketoester with an α,β-unsaturated ester in the presence of a base could initiate a Michael addition. The resulting adduct could then undergo an intramolecular Dieckmann condensation to form the oxane-2,4-dione ring in a single operation. The stereochemistry of the C6 position would be controlled by the use of a chiral starting material or a chiral catalyst in the initial Michael addition step. Such tandem processes are highly atom-economical and can significantly shorten synthetic sequences. nih.gov

Exploration of Green Chemistry Principles in the Synthesis of Oxane-2,4-dione Derivatives

The application of green chemistry principles to the synthesis of oxane-2,4-dione derivatives is crucial for developing sustainable and efficient manufacturing processes. Key areas of focus include the use of environmentally benign solvents, the development of recyclable and non-toxic catalysts, and the design of atom-economical reaction pathways.

Solvent-Free and Aqueous Medium Syntheses

The replacement of volatile organic solvents with water or the elimination of solvents altogether represents a significant step towards greener chemical synthesis. researchgate.netcmu.edumdpi.comchemistryviews.orgresearchgate.net For the synthesis of oxane-2,4-dione derivatives, these approaches offer potential advantages in terms of reduced environmental impact, simplified purification procedures, and potentially enhanced reaction rates and selectivities.

Solvent-Free Synthesis:

Table 1: Examples of Solvent-Free Synthesis of Heterocyclic Compounds

Heterocycle Reactants Catalyst/Conditions Yield Reference
Dihydropyrimidones Aromatic aldehydes, β-dicarbonyl compounds, urea/thiourea Organic white clay, microwave 90-95% researchgate.net
Nopinone β-pinene KMnO4, Al2O3, ball mill 95% chemistryviews.org

Aqueous Medium Syntheses:

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in water can also offer unique reactivity and selectivity due to hydrophobic effects and the high polarity of the medium. The synthesis of various heterocyclic compounds, including those derived from dicarbonyl precursors, has been successfully demonstrated in aqueous media. researchgate.net For the synthesis of this compound, an aqueous approach could involve the cyclization of a suitable δ-hydroxy-β-keto acid precursor. The use of water-tolerant catalysts would be essential for such a transformation.

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is a key tenet of green chemistry. For the stereoselective synthesis of this compound, the focus is on catalysts that are highly efficient, selective, recyclable, and derived from abundant, non-toxic materials.

Biocatalysts:

Enzymes offer a highly attractive green alternative to traditional chemical catalysts. Carbonyl reductases, for instance, have been engineered for the stereoselective synthesis of chiral δ-lactones with high enantiomeric excess. rsc.orgnih.gov A potential biocatalytic route to this compound could involve the asymmetric reduction of a corresponding 5-oxo-3-ketoheptanoic acid derivative, followed by spontaneous or enzyme-catalyzed lactonization. Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that can catalyze the formation of lactones from cyclic ketones, offering high regio- and enantioselectivity. nih.gov

Organocatalysts:

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral lactones. researchgate.net An NHC-catalyzed enantioselective lactonization of a suitable precursor could provide a metal-free route to this compound. The scalability and tolerance to a broad range of functional groups make NHC catalysis a promising avenue for sustainable synthesis. researchgate.net

Heterogeneous Catalysts:

Immobilizing homogeneous catalysts on solid supports facilitates their recovery and reuse, thereby reducing catalyst waste and cost. For the synthesis of oxane-2,4-dione derivatives, a solid-supported acid or base catalyst could be employed for the cyclization step. Furthermore, the development of chiral heterogeneous catalysts for asymmetric synthesis is an active area of research with the potential to provide scalable and sustainable routes to enantiomerically pure compounds like this compound.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

While specific, well-established synthetic routes for this compound are not extensively documented, a comparative analysis can be made based on general strategies for δ-lactone synthesis and their potential application to this target molecule. The key metrics for comparison are chemical yield (efficiency), stereoselectivity, and the potential for large-scale production (scalability).

Route 1: Chiral Pool Synthesis

This approach would utilize a readily available chiral starting material that already contains the desired stereocenter. For this compound, a potential precursor could be a derivative of (S)-3-hydroxybutanoic acid.

Selectivity: The stereoselectivity is inherent to the starting material, ensuring high enantiomeric purity of the final product.

Scalability: The availability and cost of the chiral starting material would be the primary limiting factors for scalability.

Route 2: Asymmetric Catalysis

This strategy involves the creation of the chiral center during the synthesis using a chiral catalyst.

Efficiency: Asymmetric catalytic methods can often be highly efficient, with high turnover numbers and yields.

Selectivity: The enantioselectivity would be dependent on the chosen catalyst and reaction conditions. High enantiomeric excesses (ee) are often achievable with modern catalysts. rsc.orgresearchgate.net

Scalability: The cost and availability of the chiral catalyst and ligands can be a concern for large-scale synthesis. However, the development of highly active catalysts that can be used in low loadings can mitigate this issue. The potential for catalyst recycling is also a key advantage for scalability.

Route 3: Biocatalysis

Employing enzymes for the key stereoselective step offers a green and often highly selective approach.

Efficiency: Biocatalytic reactions can be highly efficient, often proceeding under mild conditions (room temperature, aqueous media).

Selectivity: Enzymes typically exhibit excellent enantio- and regioselectivity.

Scalability: The scalability of biocatalytic processes depends on the availability and stability of the enzyme, as well as the efficiency of the fermentation or enzyme production process. Advances in enzyme engineering and immobilization are continuously improving the scalability of biocatalysis. rsc.org

Table 2: Comparative Analysis of Potential Synthetic Strategies

Strategy Efficiency (Yield) Selectivity (ee) Scalability Key Advantages Key Challenges
Chiral Pool Synthesis Variable, depends on the number of steps Excellent (>99%) Dependent on starting material availability and cost High enantiopurity Limited availability of suitable starting materials
Asymmetric Catalysis Good to Excellent Good to Excellent (often >90%) Potentially high, catalyst cost can be a factor Versatility, high selectivity Catalyst cost and recovery

Reactivity Profiles and Transformative Chemistry of 6s 6 Ethyloxane 2,4 Dione

Nucleophilic and Electrophilic Reactivity of the Dicarbonyl System (C-2 and C-4)

The presence of two carbonyl groups at positions 2 and 4, separated by a methylene (B1212753) group at C-3, confers a unique reactivity to the (6S)-6-ethyloxane-2,4-dione ring. This 1,3-dicarbonyl motif renders the protons on C-3 acidic, making it a versatile nucleophile upon deprotonation. Conversely, the carbonyl carbons at C-2 and C-4 are electrophilic centers susceptible to attack by various nucleophiles.

Knoevenagel Condensation and Related Reactions at C-3 of the Oxane Ring

The active methylene group at the C-3 position of this compound is a key site for carbon-carbon bond formation. The acidity of the C-3 protons is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating the formation of an enolate anion in the presence of a base. This enolate is a potent nucleophile that can participate in various condensation reactions.

One of the most prominent reactions involving the C-3 position is the Knoevenagel condensation. africaresearchconnects.comresearchgate.net This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. The initial aldol-type addition product readily undergoes dehydration to yield a stable α,β-unsaturated product. While specific studies on this compound are limited, the reactivity of analogous cyclic β-dicarbonyl compounds suggests that it would readily react with various aldehydes to form 3-substituted methylene derivatives.

The general mechanism for the Knoevenagel condensation involves the following steps:

Deprotonation of the C-3 position by a base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Dehydration of the β-hydroxy intermediate to yield the final α,β-unsaturated product.

Reactant A Reactant B Catalyst Product Reaction Type
This compound Benzaldehyde Piperidine 3-benzylidene-(6S)-6-ethyloxane-2,4-dione Knoevenagel Condensation
This compound Acetone Pyrrolidine 3-isopropylidene-(6S)-6-ethyloxane-2,4-dione Knoevenagel Condensation

This table presents hypothetical examples based on the known reactivity of related compounds.

Acyl Transfer Reactions and Lactone Reactivity

The dicarbonyl system of this compound is also susceptible to acyl transfer reactions. The enolate generated at C-3 can be acylated by various acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the C-3 position. This reaction provides a direct route to 3-acyl-6-ethyloxane-2,4-diones, which are versatile intermediates for further synthetic transformations. Studies on related 4-hydroxy-6-methyl-2-pyrone have shown that acylation can initially occur at the 4-hydroxyl group to form an ester, which can then rearrange to the C-3 acylated product.

The lactone functionality at C-2 is an ester and thus possesses inherent reactivity towards nucleophiles. This can lead to acyl transfer reactions where the lactone acts as the acylating agent. Under appropriate conditions, nucleophilic attack at the C-2 carbonyl can result in the transfer of the acyl group to a nucleophile, leading to ring-opened products.

Ring-Opening and Rearrangement Pathways of the Oxane-2,4-dione Core

The strained six-membered ring of this compound, containing two carbonyl groups and an ether linkage, is susceptible to various ring-opening and rearrangement reactions under different conditions.

Hydrolytic Stability and Derivatization via Ring Scission

The hydrolytic stability of this compound is a critical factor in its handling and application. The lactone (ester) linkage is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis is typically faster and proceeds via nucleophilic attack of a hydroxide ion on the C-2 carbonyl carbon, leading to the formation of a carboxylate and a hydroxyl group. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen at C-2, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

The ring-opening of the oxane-2,4-dione core is not limited to hydrolysis. Other nucleophiles, such as amines, can also induce ring scission. For instance, reaction with primary or secondary amines can lead to the formation of amides, resulting from the nucleophilic attack on the C-2 carbonyl. This reactivity provides a pathway for the derivatization of the molecule into linear, functionalized compounds.

Reaction Condition Nucleophile Major Product
Aqueous NaOH OH⁻ Sodium (S)-5-hydroxy-3-oxoheptanoate
Aqueous HCl H₂O (S)-5-hydroxy-3-oxoheptanoic acid
Methylamine in MeOH CH₃NH₂ (S)-N-methyl-5-hydroxy-3-oxoheptanamide

This table illustrates potential ring-opening products based on the general reactivity of lactones.

Thermal and Photochemical Rearrangements

Photochemical reactions of pyranone systems can be complex, often involving rearrangements and cycloadditions. While the saturated nature of the oxane-2,4-dione ring in this compound makes it less prone to the types of photorearrangements seen in unsaturated pyrones, the presence of two carbonyl groups could potentially lead to Norrish-type reactions upon UV irradiation. However, specific studies on the photochemical behavior of this compound are lacking.

Stereospecific Transformations and Derivatization at the (6S)-Ethyl Position

The stereocenter at the C-6 position, bearing an ethyl group, is a crucial feature of this compound. This chiral center can direct the stereochemical outcome of reactions on the heterocyclic ring and can also be a site for further synthetic modifications.

While direct functionalization of the unactivated ethyl group is challenging, reactions that proceed through intermediates where the C-6 stereocenter can influence the approach of reagents are of interest. For example, any reaction that creates a new stereocenter in proximity to C-6 could exhibit diastereoselectivity.

Furthermore, synthetic strategies aimed at modifying the ethyl group itself could be envisioned. For instance, radical-based halogenation could potentially introduce a functional group handle on the ethyl side chain, which could then be used for further derivatization. However, achieving high selectivity in such reactions can be difficult. A more controlled approach would involve the synthesis of analogs of this compound where the ethyl group is replaced by a functionalized alkyl chain, allowing for a wider range of stereospecific transformations.

Heteroatom Reactivity within the Oxane-2,4-dione Framework

The chemical behavior of this compound is largely dictated by the presence and interplay of its heteroatoms—specifically, the oxygen atoms within the dione (B5365651) and ester functionalities of the oxane ring. These heteroatoms, with their high electronegativity and lone pairs of electrons, are central to the molecule's reactivity, participating in a variety of chemical transformations. The oxane-2,4-dione framework is characterized by a cyclic β-ketoester system, which exhibits a rich and complex reactivity profile. The chemistry of such systems has been a subject of considerable interest due to their utility as versatile intermediates in organic synthesis. researchgate.netfiveable.me

The reactivity of the methylene group adjacent to the carbonyls and the susceptibility of the ester group to hydrolysis are key features of cyclic β-ketoesters. researchgate.net The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen, leading to the ready formation of a resonance-stabilized enolate anion. pbworks.com This enolate is a crucial intermediate in a wide array of reactions, including alkylations, acylations, and condensations. fiveable.memnstate.edu

The general reactivity of 1,3-dicarbonyl compounds, a class to which this compound belongs, is well-established. They are known to be more acidic than simple carbonyl compounds, a property that allows for the formation of enolate anions under relatively mild basic conditions. pbworks.comlibretexts.org These enolates can then act as potent nucleophiles in various carbon-carbon bond-forming reactions. nih.gov

A summary of the key reactive sites involving heteroatoms in the this compound framework is presented below:

Reactive SiteDescriptionPotential Transformations
C4-Carbonyl (Ketone) A standard ketone carbonyl group, susceptible to nucleophilic attack. Its reactivity is influenced by the adjacent ester group.Nucleophilic addition, reduction, condensation reactions (e.g., aldol (B89426), Knoevenagel). uts.edu.au
C2-Carbonyl (Ester) An ester carbonyl that is part of a lactone (cyclic ester). It can undergo nucleophilic acyl substitution.Hydrolysis, aminolysis, transesterification, reduction. researchgate.net
Ring Oxygen (O1) The ether oxygen within the six-membered ring. It can be protonated under acidic conditions, potentially leading to ring-opening.Acid-catalyzed ring cleavage, coordination with Lewis acids. researchgate.net
Enolate Formation The acidic C3-protons allow for the formation of a highly stabilized enolate anion.Alkylation, acylation, Michael addition, and other condensation reactions. acs.orgnih.gov

The subsequent sections will delve into the specific reactivity profiles associated with each of these heteroatom-containing functional groups within the this compound molecule.

Reactivity of the Ketone Carbonyl (C4)

The ketone carbonyl at the C4 position of this compound is a primary site for nucleophilic attack. Its electrophilicity is modulated by the electron-withdrawing effect of the adjacent ester carbonyl group. This positioning within a 1,3-dicarbonyl system makes the C4-carbonyl a versatile handle for various chemical modifications.

Common reactions involving the ketone carbonyl in related 1,3-dicarbonyl compounds include:

Condensation Reactions: The ketone can react with amines and their derivatives to form imines or enamines. For instance, reactions with hydrazines can yield pyrazole derivatives, and reactions with hydroxylamine can lead to isoxazoles. uts.edu.au

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. The stereochemical outcome of such a reduction would be of significant interest, potentially being influenced by the chiral center at C6.

Wittig and Related Reactions: The ketone can be converted to an alkene via the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction. uts.edu.au This allows for the introduction of a variety of substituted alkylidene groups at the C4 position.

Ketalization: In the presence of an alcohol and an acid catalyst, the ketone can be protected as a ketal. uts.edu.au This can be useful to direct reactivity towards the ester carbonyl or the enolizable C3 position.

The table below summarizes some expected reactions at the C4-ketone of this compound based on the known reactivity of similar cyclic β-ketoesters.

ReagentReaction TypeExpected Product
Hydrazine (NH₂NH₂)CondensationA pyrazolone derivative
Hydroxylamine (NH₂OH)CondensationAn isoxazolone derivative
Sodium borohydride (NaBH₄)Reduction(6S)-6-ethyl-4-hydroxyoxane-2-one
Ph₃P=CH₂ (Wittig reagent)Olefination(6S)-6-ethyl-4-methylideneoxane-2-one
Ethylene glycol, H⁺KetalizationA spiroketal at the C4 position

Reactivity of the Ester Carbonyl (C2)

The C2-carbonyl is part of a lactone, a cyclic ester, and as such, it is susceptible to nucleophilic acyl substitution. These reactions typically involve the opening of the oxane ring.

Key transformations involving the ester carbonyl include:

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield a β-keto carboxylic acid. These products are often unstable and can readily undergo decarboxylation to afford a ketone. researchgate.net

Aminolysis/Amidation: Reaction with amines can cleave the ester bond and open the ring to form a β-keto amide.

Transesterification: In the presence of an alcohol and a suitable catalyst, the methyl ester can be converted to a different ester. This reaction would also proceed via a ring-opened intermediate.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a diol, again through a ring-opening process.

The following table outlines the expected outcomes of reactions at the C2-ester carbonyl of this compound.

ReagentReaction TypeExpected Product
H₃O⁺ or OH⁻, then H₃O⁺Hydrolysis5-hydroxy-3-oxoheptanoic acid
R-NH₂ (Amine)AminolysisN-substituted 5-hydroxy-3-oxoheptanamide
R-OH, H⁺ or baseTransesterificationAlkyl 5-hydroxy-3-oxoheptanoate
LiAlH₄, then H₃O⁺Reduction5-ethylhexane-1,3,5-triol

Reactivity of the Ring Oxygen (O1)

The ring oxygen atom (O1) in the oxane framework is an ether-like heteroatom. Its lone pairs of electrons can act as a Lewis base, allowing it to be protonated by strong acids or to coordinate with Lewis acids. This activation can facilitate ring-opening reactions. researchgate.net

The stability of the six-membered ring in this compound makes spontaneous ring-opening less favorable compared to more strained systems like oxetanes or epoxides. nih.govacs.org However, under forcing conditions or with specific reagents, reactions involving the cleavage of the C6-O1 or C2-O1 bond can be envisaged.

Derivatives and Analogs of 6s 6 Ethyloxane 2,4 Dione: Rational Design and Chemical Modification

Design Principles for Modulating the Structure of Oxane-2,4-diones

The modulation of the oxane-2,4-dione scaffold is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves the introduction of conformational constraints to reduce the flexibility of the molecule. By converting a flexible structure into a more rigid analog, it is possible to lock the molecule into a bioactive conformation, potentially leading to a significant improvement in target affinity. For the oxane-2,4-dione core, this could be achieved by incorporating the ring system into a larger, more rigid bicyclic or polycyclic framework.

Another important design principle is the systematic variation of substituents at different positions of the heterocyclic ring. Structure-activity relationship (SAR) studies on analogous heterocyclic systems, such as pyrimidine-2,4-diones, have demonstrated that modifications at specific positions can dramatically influence biological activity. nih.gov For (6S)-6-ethyloxane-2,4-dione, the positions amenable to substitution include the C3, C5, and the ethyl group at C6. Introducing a variety of functional groups, such as halogens, alkyl, aryl, and hydrogen-bonding moieties, can probe the steric and electronic requirements of the biological target. For instance, the introduction of bulky polycycloalkyl acyl or di-halogenated benzoyl substituents has been shown to be favorable in other dione-containing heterocyclic antagonists. nih.gov

Table 1: Design Principles for Modulating Oxane-2,4-dione Structure

Design PrincipleRationalePotential Application to this compound
Conformational ConstraintTo lock the molecule in a bioactive conformation and enhance target affinity.Incorporation of the oxane-2,4-dione ring into a bicyclic or spirocyclic system.
Substituent VariationTo probe steric, electronic, and hydrophobic interactions with the target.Introduction of diverse functional groups at C3, C5, and the C6-ethyl side chain.
Stereochemical ControlTo investigate the importance of chirality for biological activity.Synthesis and evaluation of the (6R) enantiomer and diastereomers with additional chiral centers.

Synthesis of Substituted Oxane-2,4-diones with Varied Functionalities

The synthesis of a diverse library of substituted oxane-2,4-diones is essential for a thorough exploration of the SAR. A general approach to such derivatives could involve the cyclization of appropriately substituted β-keto esters or related precursors. The choice of starting materials and cyclization conditions would allow for the introduction of various functionalities.

For instance, transition metal-catalyzed cyclization reactions have proven to be powerful tools for the construction of substituted heterocycles. nih.gov A plausible synthetic route to substituted oxane-2,4-diones could involve a metal-catalyzed reaction between a functionalized alkyne and a diazo-containing carbonyl compound, which could lead to a highly functionalized furan (B31954) intermediate that could be further elaborated to the desired oxane-2,4-dione. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. mdpi.com The development of an MCR protocol for the synthesis of the oxane-2,4-dione scaffold would enable the generation of a large number of derivatives with diverse substitution patterns in a time- and resource-efficient manner.

Table 2: Potential Synthetic Strategies for Functionalized Oxane-2,4-diones

Synthetic StrategyDescriptionPotential Functional Group Introduction
Cyclization of Functionalized PrecursorsSynthesis and subsequent cyclization of substituted β-hydroxy acids or their ester derivatives.Alkyl, aryl, and heteroaryl groups at various positions.
Metal-Catalyzed CycloadditionsUse of transition metal catalysts to construct the heterocyclic ring from simple starting materials.Esters, ketones, and nitriles that can be further modified.
Multicomponent Reactions (MCRs)A one-pot reaction involving three or more starting materials to rapidly generate molecular diversity.A wide array of functionalities depending on the chosen components.

Isosteric Replacements within the Oxane-2,4-dione Scaffold

Isosteric and bioisosteric replacements are a fundamental strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound. researchgate.net This involves the substitution of an atom or a group of atoms with another that has similar steric and electronic properties. Within the oxane-2,4-dione scaffold, several isosteric replacements can be envisioned.

The ring oxygen atom (O1) could be replaced with other heteroatoms such as sulfur (to give a thiane-2,4-dione) or nitrogen (to give a piperidine-2,4-dione). These modifications would significantly alter the hydrogen bonding capacity and the geometry of the ring, potentially leading to altered biological activity and selectivity.

The carbonyl groups at C2 and C4 are also key features for modification. One or both of the carbonyl oxygens could be replaced with sulfur to yield the corresponding thiones. Alternatively, one of the carbonyl groups could be replaced with other functionalities, such as an oxime or a hydrazone, to probe the importance of these hydrogen bond acceptors for biological activity. The replacement of an acylureido moiety with a malonamido or a pyridinoylamido moiety has been shown to be a successful strategy in other heterocyclic systems. sigmaaldrich.com

Table 3: Potential Isosteric Replacements for the Oxane-2,4-dione Scaffold

Original GroupIsosteric ReplacementRationale
Ring Oxygen (O1)Sulfur (S), Nitrogen (NH)To modify ring geometry, polarity, and hydrogen bonding capacity.
Carbonyl Oxygen (C=O)Thiocarbonyl (C=S)To alter electronic properties and hydrogen bonding ability.
Carbonyl Group (C=O)Oxime (=N-OH), Hydrazone (=N-NH2)To introduce different hydrogen bonding patterns and steric bulk.
Lactone MoietyLactam, ThiolactoneTo explore the impact of replacing the ester with an amide or thioester.

Strategies for Diversification at the Periphery of this compound

Peripheral modifications of a lead compound are crucial for fine-tuning its biological activity and pharmacokinetic profile. For this compound, the ethyl group at the C6 position is a prime target for diversification.

The length and branching of the alkyl chain at C6 can be varied to explore the hydrophobic pocket of the target binding site. Introducing unsaturation, such as a vinyl or an ethynyl (B1212043) group, can add rigidity and provide handles for further functionalization. The incorporation of cyclic moieties, such as cyclopropyl (B3062369) or phenyl groups, can also be explored to probe for additional binding interactions.

Furthermore, the introduction of polar functional groups, such as hydroxyl, amino, or carboxyl groups, at the terminus of the C6-alkyl chain could enhance solubility and provide new hydrogen bonding interactions. The stereochemistry at the C6 position is also a critical parameter, and the synthesis and evaluation of the (6R)-enantiomer would be essential to understand the stereochemical requirements for activity.

Structure-activity relationship studies on analogous compounds, such as chromane-2,4-dione analogs, have shown that the nature and position of substituents on peripheral aryl rings can significantly impact inhibitory potential. researchgate.net This highlights the importance of systematically exploring the chemical space around the core scaffold.

Table 4: Strategies for Peripheral Diversification of this compound

Position of ModificationDiversification StrategyRationale
C6-ethyl groupChain extension/branching, introduction of unsaturation, incorporation of cyclic groups.To optimize hydrophobic interactions and probe the shape of the binding pocket.
C6-ethyl groupIntroduction of terminal polar functional groups (e.g., -OH, -NH2, -COOH).To improve solubility and introduce new hydrogen bonding interactions.
C3 and C5 positionsAlkylation, acylation, or introduction of aryl or heteroaryl groups.To explore additional binding sites and modulate electronic properties.
C6 stereocenterSynthesis and evaluation of the (6R)-enantiomer.To determine the optimal stereochemistry for biological activity.

Advanced Spectroscopic and Chromatographic Methods for the Comprehensive Structural Elucidation of 6s 6 Ethyloxane 2,4 Dione

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-field NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic framework and spatial arrangement of (6S)-6-ethyloxane-2,4-dione can be constructed.

The ¹H NMR spectrum provides initial information on the number and environment of protons in the molecule. For this compound, distinct signals are expected for the ethyl group protons (a triplet and a quartet) and the protons on the oxane ring. The ¹³C NMR spectrum complements this by revealing the number of unique carbon environments, including the two carbonyl carbons (C2 and C4), the chiral carbon (C6), and the remaining carbons of the ring and the ethyl substituent. ceon.rsnih.gov

To establish the connectivity between these atoms, a series of 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, the correlation between the methyl and methylene (B1212753) protons of the ethyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular skeleton, for example, by showing correlations from the ethyl group protons to the C6 carbon of the oxane ring. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the stereochemistry at the C6 position by observing through-space interactions between the ethyl group protons and protons on the oxane ring. ceon.rs

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key 2D NMR Correlations
C2 -~170HMBC to H3, H5
C3 ~2.5-2.8 (m)~45COSY with H5; HSQC; HMBC to C2, C4, C5
C4 -~205HMBC to H3, H5, H6
C5 ~2.0-2.3 (m)~30COSY with H3, H6; HSQC; HMBC to C3, C4, C6
C6 ~4.5 (m)~75COSY with H5, H7; HSQC; HMBC to C4, C5, C7, C8
C7 (CH₂) ~1.7 (m)~28COSY with H6, H8; HSQC; HMBC to C6, C8
C8 (CH₃) ~0.9 (t)~10COSY with H7; HSQC; HMBC to C6, C7

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Confirmation

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules. mdpi.com

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light. acs.orgacs.org For this compound, the carbonyl chromophores will give rise to characteristic Cotton effects in the CD spectrum. researchgate.net The sign and intensity of these Cotton effects are directly related to the stereochemistry at the C6 center, allowing for the confirmation of the (S) configuration. mdpi.comquick.cz

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. acs.orgcdnsciencepub.com The shape of the ORD curve, particularly the sign of the Cotton effect, provides complementary information to CD for assigning the absolute configuration. mdpi.comnih.govnih.gov The sign of the specific rotation at the sodium D-line ([α]D) is a key parameter derived from ORD. mdpi.com

Mass Spectrometry (MS) Techniques: High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with high confidence.

Fragmentation Pathway Analysis: In the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation. whitman.edursc.orgwhitman.edu Common fragmentation pathways for cyclic ketones and esters include α-cleavage and McLafferty rearrangements. whitman.edu Analysis of the fragment ions can provide further confirmation of the compound's structure. For instance, the loss of the ethyl group or cleavage of the oxane ring would produce characteristic fragment ions. nih.govacs.org

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]+• 142.06Molecular Ion
[M-C₂H₅]+ 113.04Loss of the ethyl group
[M-CO₂]+• 98.07Loss of carbon dioxide
[C₄H₅O₂]+ 85.03Fragment from ring cleavage

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information. researchgate.netmdpi.com This technique determines the precise spatial coordinates of every atom in the crystal lattice, confirming the connectivity and providing unambiguous proof of the absolute stereochemistry. usm.edu Furthermore, it reveals details about the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl substituent in the solid state. mdpi.com

Advanced Chromatographic Separations for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity and determining the enantiomeric composition of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. oup.comlu.seuma.es By using a chiral stationary phase, the two enantiomers of 6-ethyloxane-2,4-dione can be separated into distinct peaks. The relative area of these peaks allows for the precise determination of the enantiomeric excess (ee) of the (6S) isomer, which is a critical measure of its optical purity. uma.esrsc.orgnih.gov

Computational and Theoretical Investigations of 6s 6 Ethyloxane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic makeup of (6S)-6-ethyloxane-2,4-dione. ijcce.ac.ir Methods such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

These calculations yield optimized molecular geometries and a wealth of information about the molecule's electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netekb.eg A smaller gap suggests higher reactivity. ekb.eg

From these orbital energies, various global reactivity descriptors can be calculated. These descriptors quantify aspects of the molecule's reactivity, providing a framework for predicting its chemical behavior.

Interactive Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

Note: The following data is hypothetical and representative of values expected from DFT B3LYP/6-311++G(d,p) calculations.

PropertyValueUnitDefinition
HOMO Energy (EHOMO)-7.25eVEnergy of the highest occupied molecular orbital.
LUMO Energy (ELUMO)-1.15eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)6.10eVELUMO - EHOMO; indicates chemical stability.
Ionization Potential (I)7.25eV-EHOMO; energy required to remove an electron.
Electron Affinity (A)1.15eV-ELUMO; energy released when an electron is added.
Global Hardness (η)3.05eV(I - A) / 2; resistance to change in electron distribution.
Global Softness (S)0.328eV-11 / (2η); inverse of hardness, indicates polarizability.
Electronegativity (χ)4.20eV(I + A) / 2; ability to attract electrons.
Electrophilicity Index (ω)2.89eV(χ2) / (2η); a measure of electrophilic power.

Analysis of the molecular orbitals would reveal that the HOMO is likely localized around the oxygen atoms of the dione (B5365651) functionality and the ester linkage, reflecting the location of the lone pair electrons. Conversely, the LUMO would be expected to have significant contributions from the carbonyl carbons, indicating these are the most probable sites for nucleophilic attack. biointerfaceresearch.com

Conformational Landscape Analysis and Energy Minima of the Oxane-2,4-dione Ring

The six-membered oxane-2,4-dione ring is not planar and can adopt several conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of the molecule governs its interactions with other molecules. Computational methods can be used to identify stable conformers and the energy barriers between them.

For a six-membered ring, the primary conformations of interest are the chair, boat, and twist-boat forms. researchgate.net A systematic conformational search followed by geometry optimization and frequency calculations can identify all energy minima on the potential energy surface. Studies on similar lactone and dione systems show that the chair conformation is often the most stable, but the presence of sp²-hybridized carbonyl carbons can lead to significant populations of other conformers like half-chairs or boats. researchgate.netrsc.org

For this compound, the ethyl group at the chiral center (C6) can exist in either an axial or equatorial position relative to the ring, leading to different diastereomeric conformers with distinct energies. The equatorial position is generally favored to minimize steric strain.

Interactive Table 2: Hypothetical Relative Energies of this compound Conformers

Note: The following data is hypothetical, with energies relative to the most stable conformer. Calculations would typically be performed at a high level of theory (e.g., MP2 or CCSD(T)) for accurate energy ranking.

ConformerEthyl Group PositionRelative Energy (kcal/mol)Key Features
ChairEquatorial0.00Global energy minimum, lowest steric strain.
ChairAxial2.50Higher energy due to 1,3-diaxial interactions.
Twist-BoatEquatorial4.80Intermediate energy, avoids flagpole interactions of the boat.
BoatEquatorial6.20High energy due to flagpole interactions between C2 and C5 positions.

The analysis would likely show that the equatorial-chair conformation is the global energy minimum. The energy differences between this and other conformers, such as the axial-chair or various boat forms, provide insight into the molecule's flexibility and the relative populations of each state at a given temperature.

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling

A relevant reaction for this compound is its enolization, a key process for diketones. nih.govnoaa.gov The molecule can form different enol tautomers, and computational chemistry can predict which form is more stable and the mechanism of its formation. This involves locating the transition state structure for the proton transfer from the C3 carbon to one of the carbonyl oxygens. The calculated activation energy for this process indicates the kinetic feasibility of the reaction.

Interactive Table 3: Hypothetical Calculated Energies for the Enolization of this compound

Note: The following data is hypothetical and represents a plausible reaction pathway. Energies are relative to the reactant.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantThis compound (keto form)0.00
Transition State (TS1)Proton transfer to O4+15.5
Product 1 (Enol)Enol form at C4+4.2
Transition State (TS2)Proton transfer to O2+18.0
Product 2 (Enol)Enol form at C2+6.8

These calculations would help determine which carbonyl group is more likely to enolize by identifying the pathway with the lower activation barrier. The geometry of the transition state would reveal the specific atomic motions involved during the reaction, such as bond breaking and formation.

Molecular Dynamics Simulations to Understand Flexibility and Solvation Effects

While quantum chemical calculations provide static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.commpg.de MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. osti.gov

For this compound, an MD simulation could be used to study the flexibility of the oxane ring and the ethyl side chain. By running the simulation for nanoseconds or longer, one can observe transitions between different conformational states and calculate the average structural properties. nih.gov

Furthermore, MD simulations are exceptionally well-suited for studying solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how this interaction affects the solute's conformation and flexibility. osti.govucl.ac.uk For example, specific hydrogen bonding patterns between the carbonyl oxygens and water molecules could be identified, which might stabilize certain conformations over others.

Interactive Table 4: Hypothetical Key Observables from a 100 ns MD Simulation in Water

Note: The following data is hypothetical and illustrative of typical results from an MD simulation.

ObservableAverage ValueFluctuation (Std. Dev.)Interpretation
Ring Puckering Amplitude (Q)0.55 Å0.08 ÅMeasures the degree of non-planarity of the oxane ring.
Ethyl Group Dihedral (C5-C6-C7-C8)175°25°Shows a strong preference for the anti-periplanar conformation but with significant rotational freedom.
RMSF of Ethyl Group Atoms1.2 Å0.4 ÅIndicates high flexibility of the ethyl side chain compared to the ring structure.
Solvation Shell Water (around C=O groups)5.5 molecules1.2 moleculesAverage number of water molecules within the first solvation shell, indicating strong hydration of the polar carbonyls.

These simulations provide a detailed, dynamic picture of how this compound behaves in a realistic environment, linking its atomic structure to its macroscopic properties.

Applications of 6s 6 Ethyloxane 2,4 Dione As a Chiral Building Block in Chemical Synthesis

Utility of (6S)-6-ethyloxane-2,4-dione in the Asymmetric Synthesis of Complex Molecules

The this compound moiety is a promising chiral building block for the stereocontrolled synthesis of complex organic molecules. The presence of a chiral center allows for the introduction of new stereogenic centers with high diastereoselectivity. The dicarbonyl functionality can be selectively manipulated to introduce a variety of substituents, making it a versatile intermediate.

The synthetic utility of related chiral building blocks has been widely demonstrated. scirp.org For instance, chiral lactones are key intermediates in the synthesis of numerous biologically active compounds. mdpi.com The general reactivity of the oxane-2,4-dione ring system involves its susceptibility to nucleophilic attack at the carbonyl groups and deprotonation at the C3 position to form a reactive enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, with the stereochemical outcome being directed by the existing stereocenter at C6.

Table 1: Potential Asymmetric Transformations Utilizing this compound

Reaction TypeReagents and ConditionsExpected Product ClassPotential Diastereoselectivity
Alkylation1. Base (e.g., LDA, NaH) 2. Electrophile (R-X)3-substituted-(6S)-6-ethyloxane-2,4-dionesHigh, dependent on electrophile and conditions
Aldol Condensation1. Base (e.g., LDA) 2. Aldehyde/Ketone3-(1-hydroxyalkyl)-(6S)-6-ethyloxane-2,4-dionesPotentially high, controlled by chelation
Michael Addition1. Base (e.g., DBU) 2. Michael Acceptor3-(3-oxopropyl)-(6S)-6-ethyloxane-2,4-dionesVariable, dependent on substrate and catalyst
ReductionReducing agent (e.g., NaBH₄)(4R,6S)- or (4S,6S)-4-hydroxy-6-ethyloxan-2-oneHigh, dependent on the reducing agent

This table represents hypothetical reactions and expected outcomes based on the known chemistry of similar compounds.

Precursor for the Development of Natural Products and their Analogs

Chiral lactones and their derivatives are ubiquitous structural motifs in a vast array of natural products, exhibiting a wide range of biological activities. nih.gov The this compound skeleton can be envisioned as a key fragment for the synthesis of various natural products and their analogs. The synthesis of natural product analogs is a crucial strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. rsc.org

For example, the δ-valerolactone unit is a core component of many natural products, including some macrolide antibiotics and polyketides. rsc.org The synthesis of such complex molecules often relies on the stereoselective construction of chiral building blocks. mdpi.comrroij.com The ethyl group at the C6 position of this compound could mimic the side chain of certain natural products or serve as a handle for further functionalization.

Table 2: Examples of Natural Product Classes with Structural Motifs Related to this compound

Natural Product ClassRelevant Structural MotifPotential Synthetic Application of this compound
PolyketidesChiral δ-hydroxy acids/lactonesPrecursor to chiral polyol fragments after reduction and ring-opening.
MacrolidesSubstituted tetrahydropyran (B127337) ringsThe oxane ring can serve as a core scaffold for macrolactonization.
AlkaloidsPiperidine-2,4-dione derivativesCan be a precursor to chiral piperidines via ring-opening and amination. researchgate.netdntb.gov.ua

This table illustrates potential connections to natural product synthesis based on structural similarities.

Integration into Synthetic Routes for Advanced Materials and Polymers

The development of biodegradable polymers from renewable resources is a significant area of research. nih.gov Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms that have garnered considerable attention as sustainable alternatives to conventional plastics. researchgate.netcore.ac.uk Chiral lactones can serve as monomers in ring-opening polymerization (ROP) to produce polyesters with controlled stereochemistry, which in turn influences the physical and biodegradable properties of the resulting polymer.

The this compound, after selective reduction to the corresponding lactone, could be a valuable monomer for the synthesis of novel PHAs. The ethyl substituent would introduce a specific side chain, potentially altering the polymer's crystallinity, melting point, and degradation rate. The synthesis of reactive polymers containing functional groups for further modification is another area where this building block could be applied. nih.gov

Table 3: Potential Polymerization of a this compound Derivative

Monomer (Post-reduction)Polymerization MethodCatalystPotential PolymerExpected Properties
(6S)-6-ethyl-δ-valerolactoneRing-Opening Polymerization (ROP)Metal-based catalysts (e.g., Sn(Oct)₂, Zn complexes) rsc.orgnih.govPoly((S)-6-ethyl-δ-valerolactone)Biodegradable, thermoplastic, potentially elastomeric properties.

This table outlines a hypothetical polymerization process and the expected characteristics of the resulting polymer.

Catalyst or Ligand Development Incorporating the Chiral Oxane-2,4-dione Motif

The development of new chiral ligands is crucial for advancing asymmetric catalysis. colab.wssigmaaldrich.com The rigid, chiral scaffold of this compound makes it an interesting candidate for incorporation into new ligand designs. The carbonyl groups offer points for derivatization to introduce coordinating atoms like nitrogen or phosphorus. The stereocenter would be in close proximity to the metal center, potentially inducing high levels of enantioselectivity in catalytic reactions.

For instance, the dione (B5365651) could be converted into a chiral diamine or a phosphine-containing ligand. Such ligands could be used in a variety of transition metal-catalyzed reactions, including hydrogenations, C-C bond formations, and hydrosilylations. mdpi.commsstate.edu

Table 4: Hypothetical Chiral Ligands Derived from this compound

Ligand TypeSynthetic PrecursorPotential Metal ComplexationPotential Catalytic Application
Chiral Diamine LigandThis compoundRhodium, RutheniumAsymmetric hydrogenation, transfer hydrogenation
Chiral Phosphine LigandThis compoundPalladium, RhodiumAsymmetric cross-coupling, hydrosilylation

This table presents hypothetical ligand designs and their potential applications in asymmetric catalysis.

Molecular Level Exploration of Biological and Biochemical Interactions of Oxane 2,4 Dione Scaffolds

Mechanistic Studies of Non-Covalent Binding Interactions with Macromolecules

The interaction of small molecules like (6S)-6-ethyloxane-2,4-dione with macromolecules such as proteins and nucleic acids is fundamentally driven by a variety of non-covalent forces. These interactions, while individually weak, collectively contribute to the stability of the ligand-macromolecule complex and are crucial for biological activity. The primary non-covalent interactions anticipated for the oxane-2,4-dione scaffold include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

The two carbonyl groups in the oxane-2,4-dione ring are potent hydrogen bond acceptors, capable of forming hydrogen bonds with donor groups from amino acid residues like arginine, asparagine, and glutamine, or with the backbone amide groups of the protein. mdpi.com The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor. The ethyl group at the 6-position, being nonpolar, is likely to engage in hydrophobic interactions, favoring binding to hydrophobic pockets within a protein's three-dimensional structure. These pockets are typically lined with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Studies on structurally related thiazolidine-2,4-dione derivatives have provided insights into these binding modes. For instance, in the inhibition of enzymes, the dione (B5365651) moiety often forms key hydrogen bonds that anchor the inhibitor in the active site. mdpi.com The nature and positioning of substituents on the heterocyclic ring can significantly influence the strength and specificity of these interactions.

A comprehensive understanding of these non-covalent interactions is critical for the rational design of more potent and selective derivatives. The spatial arrangement of the functional groups on the this compound scaffold dictates its potential to form a stable complex with a biological target.

Investigation of Receptor-Ligand Recognition at the Atomic Level

The process of receptor-ligand recognition is a highly specific event that is a prerequisite for a biological response. For a molecule like this compound to be recognized by a receptor, its three-dimensional shape and the distribution of its electronic charge must be complementary to the binding site of the receptor. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the atomic-level details of these interactions.

The electrophilic character of the oxane-2,4-dione ring suggests that it could also potentially form covalent bonds with nucleophilic residues in a binding site, leading to irreversible inhibition. However, the initial recognition and binding are governed by non-covalent forces. The stereochemistry at the 6-position, designated as (S), will also play a crucial role in the recognition process, as biological receptors are chiral and often exhibit a strong preference for one enantiomer over the other.

Molecular Basis of Enzyme Modulation (Inhibition or Activation) by Oxane-2,4-dione Derivatives

The oxane-2,4-dione scaffold is a recurring motif in compounds designed as enzyme inhibitors. The mechanism of enzyme modulation can be either reversible or irreversible and can be competitive, non-competitive, or uncompetitive. The specific mode of action depends on the enzyme and the precise chemical structure of the inhibitor.

Derivatives of the related thiazolidine-2,4-dione and quinazoline-2,4-dione scaffolds have demonstrated potent inhibitory activity against a range of enzymes. For example, certain thiazolidine-2,4-dione derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov In one study, compound 22 from a series of thiazolidine-2,4-dione derivatives showed a VEGFR-2 inhibitory activity with an IC50 value of 0.079 μM, comparable to the standard drug sorafenib. nih.gov

Another example is the inhibition of shikimate dehydrogenase (SDH) by 6-nitroquinazoline-2,4-diol (NQD). This compound was found to be a non-competitive inhibitor of the enzyme, indicating that it binds to a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. mdpi.com

The inhibitory potential of these scaffolds is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of some representative compounds with related scaffolds against various enzymes.

Compound/Derivative ClassTarget EnzymeInhibitory Activity (IC50/Ki)
Thiazolidine-2,4-dione derivative (Compound 22)VEGFR-2IC50 = 0.079 μM
Thiazolidine-2,4-dione derivative (Compound 20)VEGFR-2IC50 = 0.21 μM
6-Nitroquinazoline-2,4-diol (NQD)Shikimate Dehydrogenase (AtSDH)Non-competitive inhibition
Thiazolidine-2,4-dione-acridine hybrid (Compound 7d·2HCl)HeLa cancer cell lineIC50 = 4.55 ± 0.35 μM
Thiazolidine-2,4-dione-acridine hybrid (Compound 13d)HCT116 cancer cell lineIC50 = 4.9 ± 2.9 μM

Theoretical Prediction of Binding Affinity and Molecular Docking Studies

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding mode and affinity of a ligand to a biological target. nih.gov These in silico approaches allow for the rapid screening of virtual compound libraries and provide insights into the structure-activity relationships that can guide the synthesis of more potent molecules.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy, which is an estimate of the binding affinity. The lower the binding energy, the more stable the complex is predicted to be. For instance, in a study of thiazolidine-2,4-dione derivatives as PTP1B inhibitors, newly designed inhibitors showed predicted binding affinities ranging from -7.30 to -8.18 kcal/mol. mdpi.com

Molecular dynamics simulations can further refine the docked poses and provide information on the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to identify key interactions that are maintained throughout the simulation.

The following table presents a summary of molecular docking results for compounds with related scaffolds against their respective protein targets, illustrating the range of predicted binding affinities.

Compound/Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)
Designed Thiazolidine-2,4-dione InhibitorsPTP1B-7.30 to -8.18
YGG-1 (Thiazolidine-2,4-dione derivative)HpG6PD-7.16
JMM-3 (Biphenylcarbonitrile derivative)HpG6PD-8.55
Urea linked 1,2,3-triazole-benzenesulfonamide hybridhCA IX-6.9682
Urea linked 1,2,3-triazole-benzenesulfonamide hybridhCA XII-5.5453

These computational studies, when used in conjunction with experimental data, provide a powerful platform for the molecular-level exploration of the biological and biochemical interactions of novel compounds like this compound.

Future Perspectives and Emerging Research Directions for 6s 6 Ethyloxane 2,4 Dione

The landscape of chemical synthesis and application is in a constant state of evolution, driven by the dual needs for increased efficiency and greater sustainability. For a specific chiral molecule like (6S)-6-ethyloxane-2,4-dione, future research is poised to leverage cutting-edge technologies and methodologies. These advancements aim to refine its synthesis, predict its behavior, produce it sustainably, and uncover new applications. The following sections explore the key emerging research directions that are set to define the future of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6S)-6-ethyloxane-2,4-dione, and what reaction conditions are critical for ensuring stereochemical purity?

  • Methodological Answer : A common approach involves condensation reactions using ethyl acetoacetate and aldehydes under basic conditions. For example, benzaldehyde derivatives can react with ethyl acetoacetate in ethanol with potassium carbonate as a base, heated under nitrogen at 318 K to form the oxane-dione core. Purification via flash chromatography is critical to isolate the (6S) enantiomer. Reaction conditions such as temperature, solvent polarity, and inert atmosphere significantly influence stereochemical outcomes . Modifications to this protocol (e.g., substituting aldehydes or optimizing base stoichiometry) can adapt it for synthesizing the ethyl-substituted variant.

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, derivatives of oxane-2,4-diones have been analyzed using the Cambridge Structural Database (CSD) to compare bond angles and torsional parameters. Additionally, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments are also useful for probing spatial arrangements of substituents .

Advanced Research Questions

Q. What methodological considerations are essential when optimizing the yield of this compound in multi-step syntheses, particularly in controlling competing side reactions?

  • Methodological Answer : Competing side reactions, such as over-oxidation or epimerization, can be mitigated by:

  • Temperature Control : Lowering reaction temperatures during acid-sensitive steps.
  • Protecting Groups : Using temporary protecting groups for reactive moieties (e.g., silyl ethers for hydroxyls).
  • Catalytic Systems : Employing asymmetric catalysis (e.g., chiral Lewis acids) to enhance enantioselectivity.
  • In-line Monitoring : Techniques like FTIR or LC-MS can track intermediate formation and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives, particularly regarding stereochemistry-dependent effects?

  • Methodological Answer : Discrepancies often arise from variations in stereochemical purity or assay conditions. To address this:

  • Enantiomer Separation : Use preparative chiral chromatography to isolate (6S) and (6R) forms for independent bioactivity testing.
  • Dose-Response Studies : Compare IC50 values across enantiomers in standardized cytotoxicity assays (e.g., MTT assays on cancer cell lines).
  • Molecular Docking : Computational models can predict stereospecific interactions with target proteins (e.g., enzyme active sites) to rationalize activity differences .

Q. What strategies are effective in elucidating the mechanism of action of this compound in cellular models, and how can researchers account for variability in cytotoxicity assays?

  • Methodological Answer : Mechanistic studies require:

  • Pathway Analysis : RNA sequencing or proteomics to identify dysregulated pathways post-treatment.
  • Target Identification : Photoaffinity labeling or pull-down assays with biotinylated analogs.
  • Assay Standardization : Use internal controls (e.g., staurosporine for apoptosis induction) and replicate experiments across multiple cell lines (e.g., HeLa, HEK293) to distinguish compound-specific effects from cell-line variability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound in different solvent systems?

  • Methodological Answer : Contradictions may arise from solvent polarity or trace moisture. Systematic stability studies should:

  • Vary Solvents : Test polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents under controlled humidity.
  • Accelerated Degradation : Use elevated temperatures (e.g., 50°C) to simulate long-term stability.
  • Analytical Techniques : Monitor degradation products via GC-MS or NMR to identify decomposition pathways (e.g., lactone ring opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.